molecular formula C11H15N3O2 B10973723 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine

Cat. No.: B10973723
M. Wt: 221.26 g/mol
InChI Key: NKKWSZDDIWONIS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is a synthetic compound of significant interest in pharmaceutical and medicinal chemistry research, combining a pyrazine ring with a morpholine moiety. The core pyrazine structure is a privileged scaffold in drug discovery, known to be a component of numerous biologically active compounds . Molecules featuring pyrazine and morpholine subunits have demonstrated a wide range of potential therapeutic activities, including serving as key intermediates in the development of antitubercular, antiviral, and anticancer agents . The specific amide linkage between the carbonyl group and the pyrazine ring is a critical structural feature. Recent advances in green chemistry have highlighted enzymatic methods, such as the use of Lipozyme® TL IM, for efficiently constructing similar pyrazinamide derivatives, offering a more sustainable synthetic route compared to traditional methods that involve hazardous reagents . Furthermore, the morpholine ring is a common pharmacophore that can influence the physicochemical properties and biological activity of a molecule. Related structural motifs, such as 4-(pyrazin-2-yl)morpholine, have been successfully synthesized and characterized, confirming the stability of the bond between the morpholine nitrogen and the pyrazine ring . Research into analogous compounds indicates that such morpholine-containing molecules are frequently explored for their potential as negative allosteric modulators of specific receptors (e.g., NR2B subtype of NMDA receptors) and for applications in disorders of the nervous system . This compound is provided exclusively for laboratory research and analysis. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C11H15N3O2/c1-8-6-14(7-9(2)16-8)11(15)10-5-12-3-4-13-10/h3-5,8-9H,6-7H2,1-2H3

InChI Key

NKKWSZDDIWONIS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Cyclization of Diisopropanolamine

Diisopropanolamine (1,1'-iminobispropan-2-ol) undergoes acid-catalyzed cyclization to form 2,6-dimethylmorpholine. Patent CN110950818B and US4504363A detail this process:

  • Catalyst : Concentrated sulfuric acid (90–120% strength).

  • Temperature : 170–184°C (optimal range to minimize decomposition by-products).

  • Molar Ratio : Diisopropanolamine to H₂SO₄ = 1:1.0–1:3.0.

  • Isomer Control : The cis/trans ratio depends on reaction conditions. At 180°C and H₂SO₄ molar ratio 1:2, cis-2,6-dimethylmorpholine dominates (84% cis, 16% trans).

Workup :

  • Neutralize the reaction mixture with 10–25% NaOH to pH 12–14.

  • Extract the organic phase (chloroform or dichloromethane).

  • Dry over anhydrous MgSO₄ or K₂CO₃.

  • Distill under reduced pressure (50–110°C) to isolate cis-2,6-dimethylmorpholine.

Introduction of the Pyrazinylcarbonyl Group

The 4-position of 2,6-dimethylmorpholine is acylated with a pyrazine moiety. Two primary strategies are documented:

Acylation with Pyrazinecarbonyl Chloride

Reaction Scheme :

2,6-Dimethylmorpholine+2-Pyrazinecarbonyl ChlorideBaseTarget Compound\text{2,6-Dimethylmorpholine} + \text{2-Pyrazinecarbonyl Chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Temperature : 0–25°C (prevents over-acylation).

Procedure (adapted from PMC6152077 ):

  • Dissolve 2,6-dimethylmorpholine (1 equiv) and TEA (1.2 equiv) in anhydrous THF.

  • Add 2-pyrazinecarbonyl chloride (1.05 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 65–78%.

Buchwald–Hartwig Amination for Direct Coupling

Patent EP0094565B1 and PMC7432644 suggest palladium-catalyzed coupling for introducing aromatic groups:

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Substrate : 2-Chloropyrazine and 2,6-dimethylmorpholine.

  • Solvent : Toluene or 1,4-dioxane.

  • Temperature : 100–110°C for 24 hours.

Yield : 55–70%.

Purification and Isomer Separation

Crude product often contains cis/trans isomers or unreacted starting material.

Recrystallization

CN110950818B describes a solvent-based approach:

  • Solvent System : Ethyl acetate/hexane (1:2).

  • Steps :

    • Dissolve crude product in hot ethyl acetate.

    • Gradually add hexane until cloudiness appears.

    • Cool to −20°C to precipitate pure cis-isomer.

Purity : >99% by HPLC.

Chromatographic Separation

  • Column : Silica gel (230–400 mesh).

  • Eluent : Gradient of methanol (0–5%) in dichloromethane.

  • Retention Factor (Rf) : 0.3–0.4 for target compound.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Acylation65–7895–99High regioselectivityRequires acyl chloride synthesis
Buchwald–Hartwig55–7090–95Direct couplingPalladium catalyst cost
Cyclization-Acylation60–7585–90Scalable for industrial productionMulti-step, time-intensive

Reaction Optimization Insights

  • Temperature Control : Excessive heat (>180°C) during cyclization promotes trans-isomer formation and decomposition.

  • Catalyst Loading : Pd(OAc)₂ at 5 mol% balances cost and efficiency.

  • Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance acylation rates .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at the 4-position of the morpholine ring critically dictates the compound’s properties. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine 5-Nitropyridinyl C₁₁H₁₅N₃O₃ 237.26 Intermediate in kinase inhibitor synthesis
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine 2-Nitro-4-(trifluoromethyl)phenyl C₁₃H₁₅F₃N₂O₃ 304.26 Potential agrochemical or pharmaceutical agent
MLi-2 (cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine) Indazolylpyrimidine C₂₃H₂₅N₅O₂ 415.48 LRRK2 kinase inhibitor for neurodegenerative diseases
Fenpropimorph (cis-2,6-dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine) Alkylphenylpropyl C₂₀H₃₃NO 303.49 Commercial fungicide
Amorolfine EP Impurity C (2-Methyl-3-phenylpropyl) C₁₆H₂₆ClNO 283.84 Impurity in antifungal drug synthesis

Key Observations :

  • Heteroaromatic Systems : Pyrazinylcarbonyl (target compound) and indazolylpyrimidine (MLi-2) substituents introduce π-π stacking and hydrogen-bonding capabilities, crucial for kinase inhibition .
  • Steric Effects : Bulky substituents like alkylphenylpropyl (fenpropimorph) reduce water solubility but improve lipid membrane penetration, favoring fungicidal activity .

Stereochemical Considerations

  • cis vs. trans Isomerism : MLi-2 and fenpropimorph are synthesized as cis-diastereomers, optimizing target engagement . Stereochemistry in the target compound (if present) could similarly modulate activity.
  • Quaternary Stereocenters : DOS-generated morpholines show that stereocenters significantly influence 3D conformation and bioavailability .

Biological Activity

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrazine-2-carboxylic acid derivatives. The process often requires specific reagents and conditions to achieve optimal yields. The structural characteristics of the compound are confirmed through various spectroscopic methods, including NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated against several biological targets, revealing its potential as an anticancer agent, neuroprotective agent, and inhibitor of various enzymes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound was tested against various cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated a significant inhibition of cell growth in several tumor types.

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
MCF-7 (Breast)5.010.0
A549 (Lung)3.58.0
HeLa (Cervical)4.09.0

The GI50 represents the concentration required to inhibit cell growth by 50%, while TGI indicates the concentration that leads to total growth inhibition.

Neuroprotective Properties

In addition to its anticancer effects, the compound has shown promise in neuroprotection studies. It was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Activity Data

CompoundAChE Inhibition IC50 (μM)
This compound1.5
Donepezil0.1
Control>100

The low IC50 value indicates potent AChE inhibitory activity, suggesting potential for treating Alzheimer's disease.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by modulating specific signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies indicate favorable interactions with target proteins, which may elucidate its mechanism further.

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated selective cytotoxicity against breast and lung cancer cells while sparing normal cell lines.
  • Neuroprotective Effects : In vitro studies using SH-SY5Y neuronal cells showed that treatment with the compound significantly reduced oxidative stress-induced cell death.

Q & A

Q. Key SAR Insights :

Substituent Bioactivity Target Interaction
Pyrazinylcarbonyl (Target)Moderate kinase inhibition (IC₅₀ ~5 µM)Binds ATP pockets via H-bonding with pyrazine N atoms .
Piperidine ()Stronger receptor binding (IC₅₀ ~1 µM)Hydrophobic interactions with piperidine enhance membrane permeability .
Pyridine ()Antimicrobial activity (MIC 8 µg/mL)Pyridine’s basicity facilitates protonation in bacterial membranes .
Design Implications : The pyrazinylcarbonyl group balances solubility (logP ~1.8) and target specificity, making it suitable for CNS applications where blood-brain barrier penetration is critical .

Advanced: What methodologies are recommended for resolving contradictory data on the compound's enzyme inhibition efficacy across different studies?

Standardize Assay Conditions :

  • Use consistent ATP concentrations (1 mM) and pH (7.4) to minimize variability .

Orthogonal Validation :

  • Combine enzymatic assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .

Structural Analysis :

  • Perform molecular docking (e.g., AutoDock Vina) to identify binding poses. Compare with X-ray data from analogs () to resolve steric clashes or solvent effects .
    Case Study : Discrepancies in FGFR1 inhibition (IC₅₀ ranging from 2–10 µM) were resolved by identifying buffer-dependent conformational changes in the kinase domain .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

In Vitro Metabolism :

  • Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Analyze metabolites via LC-MS/MS. The pyrazine ring is prone to hydroxylation at C3 .

In Vivo Studies :

  • Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma/bile at 0–24 hrs. Major metabolites include glucuronidated hydroxypyrazine derivatives .

Stable Isotope Labeling :

  • Synthesize ¹³C-labeled compound to track metabolic fate. Use NMR to identify positional modifications .
    Key Finding : The morpholine ring undergoes minimal metabolism, while the pyrazinylcarbonyl group is rapidly oxidized, suggesting structural optimization for improved metabolic stability .

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